Methyl 1-methylcycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methylcycloheptane-1-carboxylate: is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is a liquid at room temperature and is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-methylcycloheptane-1-carboxylate can be synthesized through various organic synthesis methods. One common route involves the esterification of 1-methylcycloheptane-1-carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced in small quantities for research purposes. The process involves standard organic synthesis techniques and purification methods to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methylcycloheptane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
Chemistry: Methyl 1-methylcycloheptane-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the study of reaction mechanisms .
Biology and Medicine:
Industry: In industrial settings, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products .
Mechanism of Action
The mechanism of action for methyl 1-methylcycloheptane-1-carboxylate is not extensively studied. like other esters, it can undergo hydrolysis to produce the corresponding carboxylic acid and alcohol. This reaction is typically catalyzed by acids or bases .
Comparison with Similar Compounds
Methyl 1-methylcyclohexane-1-carboxylate: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Methyl cyclohexane-1-carboxylate: Lacks the additional methyl group on the ring.
Methyl cycloheptane-1-carboxylate: Similar but without the methyl group on the ring.
Uniqueness: Methyl 1-methylcycloheptane-1-carboxylate is unique due to its seven-membered ring structure with a methyl group, which can influence its chemical reactivity and physical properties compared to its six-membered ring analogs .
Properties
IUPAC Name |
methyl 1-methylcycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(9(11)12-2)7-5-3-4-6-8-10/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYHERBUFQATEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.